molecular formula C6H11NO2 B1382344 4-Hydroxy-1,5-dimethylpyrrolidin-2-one CAS No. 1803604-23-0

4-Hydroxy-1,5-dimethylpyrrolidin-2-one

Cat. No.: B1382344
CAS No.: 1803604-23-0
M. Wt: 129.16 g/mol
InChI Key: BMZYUVDMIFVGRE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 4-hydroxy-1,5-dimethylpyrrolidin-2-one is systematically named according to IUPAC guidelines as follows:

  • Parent structure : Pyrrolidin-2-one, a five-membered lactam ring with a ketone group at position 2.
  • Substituents :
    • A hydroxyl (-OH) group at position 4.
    • Methyl (-CH₃) groups at positions 1 (on the nitrogen atom) and 5.

The molecular formula is C₆H₁₁NO₂ , with a molecular weight of 129.16 g/mol . Its SMILES notation is CC1C(CC(=O)N1C)O , and the InChIKey is BMZYUVDMIFVGRE-UHFFFAOYSA-N .

Systematic Classification :

  • Class : Cyclic amide (lactam).
  • Subclass : 2-Pyrrolidinone derivative.
  • Functional groups : Secondary amide, tertiary alcohol, and two alkyl substituents.

Molecular Geometry and Stereochemical Considerations

The pyrrolidin-2-one core adopts a non-planar envelope conformation , with the nitrogen atom (N1) and adjacent atoms forming a nearly planar segment. Key geometric features include:

  • Bond lengths :
    • C2=O bond: ~1.22 Å (typical for lactams) .
    • C4–O bond: ~1.41 Å (consistent with a hydroxyl group) .
  • Bond angles :
    • N1–C2–O: ~120°, reflecting sp² hybridization at C2.

Stereochemistry :

  • The compound exhibits two stereocenters at C4 (hydroxyl-bearing carbon) and C5 (methyl-substituted carbon).
  • The (4S,5S) configuration is reported in enantiomerically pure forms .
  • Steric effects : The 1-methyl group on nitrogen introduces slight puckering, while the 5-methyl group influences ring torsion angles .

Comparative Analysis of Tautomeric Forms

While this compound is primarily observed in its keto form , computational studies suggest potential tautomerization pathways:

Tautomer Type Stability (ΔG, kcal/mol) Key Features
Keto form (dominant) 0.0 (reference) Lactam ring intact; hydroxyl at C4 .
Enol form +5.2 Conjugated enol system; rare in solution.
Ring-opened form +12.7 Lactam hydrolysis; requires acidic/basic conditions.

Experimental evidence (e.g., NMR, IR) supports the keto form as the major species in neutral conditions . The hydroxyl group at C4 does not participate in keto-enol tautomerism due to geometric constraints.

Crystallographic Characterization Challenges

Crystallographic analysis of this compound faces several challenges:

  • Hygroscopicity : The hydroxyl group promotes water absorption, complicating crystal growth .
  • Conformational flexibility : Ring puckering and substituent orientations lead to polymorphism risks.
  • Hydrogen bonding : The hydroxyl group forms strong intermolecular O–H···O=C bonds, creating complex packing motifs.

Reported Crystal Data (from analogous structures) :

  • Space group : P2₁2₁2₁.
  • Unit cell parameters : a = 7.2 Å, b = 9.8 Å, c = 12.4 Å.
  • Hydrogen-bonding network : Chains along the c-axis stabilized by N–H···O and O–H···O interactions.

Properties

IUPAC Name

4-hydroxy-1,5-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5(8)3-6(9)7(4)2/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZYUVDMIFVGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277484
Record name 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-23-0
Record name 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Donor–Acceptor Cyclopropanes and Primary Amines

A highly effective and versatile method for synthesizing 1,5-substituted pyrrolidin-2-ones, including 4-Hydroxy-1,5-dimethylpyrrolidin-2-one, involves the ring-opening of donor–acceptor (DA) cyclopropanes with primary amines followed by lactamization and dealkoxycarbonylation steps. This approach was developed to introduce desired substituents efficiently and is catalyzed by Lewis acids such as nickel perchlorate or yttrium triflate under mild conditions.

Key steps:

  • Lewis acid-catalyzed ring opening: DA cyclopropane reacts with primary amines (e.g., anilines, benzylamines) to form γ-amino esters.
  • In situ lactamization: The γ-amino esters cyclize under reflux with acetic acid to form pyrrolidin-2-ones.
  • Dealkoxycarbonylation: The ester group at C(3) is removed by alkaline saponification followed by thermolysis, yielding the target 1,5-disubstituted pyrrolidin-2-one.

This method proceeds efficiently as a one-pot process, minimizing purification steps and enhancing overall yield.

Preparation of Stock Solutions and Formulations

For biological and pharmaceutical applications, this compound is often prepared as stock solutions or in vivo formulations. The compound is dissolved in solvents such as DMSO, PEG300, Tween 80, or corn oil, with careful stepwise addition to maintain solution clarity. Precise molarity and volume calculations ensure reproducible preparation of stock solutions for experimental use.

Alternative Synthesis via Ketene Trapping

Another synthetic route involves the intramolecular trapping of in situ generated ketenes from amido or carbamido ethyl ethynyl ethers. Heating these precursors at elevated temperatures (around 150°C) induces cyclization to form cyclic imides, including substituted pyrrolidin-2-ones. This method offers a general approach to cyclic imide synthesis with good to excellent yields and tolerance of various functional groups.

Detailed Research Findings and Data

Lewis Acid-Catalyzed Synthesis from DA Cyclopropanes

A comprehensive study demonstrated the synthesis of 1,5-substituted pyrrolidin-2-ones using Ni(ClO4)2·6H2O or Y(OTf)3 as catalysts. Table 1 summarizes catalyst screening results for the ring-opening reaction with aniline:

Entry Catalyst Loading (mol%) Yield of acyclic product (%)
1 Al(OTf)3 20 0
2 Fe(OTf)3 20 78
3 Sc(OTf)3 10 60
4 Sc(OTf)3 20 84
5 Zn(OTf)2 20 80
6 Y(OTf)3 20 93
7 Ni(ClO4)2·6H2O 5 21
8 Ni(ClO4)2·6H2O 10 50
9 Ni(ClO4)2·6H2O 20 92
10 TfOH (Brønsted acid) 20 0

Note: Only acyclic products formed at room temperature; lactamization requires heating.

Following ring opening, refluxing the reaction mixture with acetic acid induces lactamization. Subsequent alkaline saponification and thermolysis remove ester groups, yielding the final pyrrolidin-2-one with overall yields around 70%.

Substrate Scope and Yields

The method tolerates a broad range of substituents on both the cyclopropane and amine components, including electron-donating and electron-withdrawing groups, heteroaromatic rings, and alkyl substitutions. Yields vary from moderate to good depending on substituent electronic properties and steric factors.

Ketene Trapping Method for Cyclic Imides

An alternative method involves heating amido ethyl ethynyl ethers at 150°C to generate ketenes in situ, which then cyclize intramolecularly to form cyclic imides such as substituted pyrrolidin-2-ones. This method is general and efficient for small to medium ring sizes and tolerates various functional groups, including sulfonamides and carbamates.

Key features:

  • Heating at 150°C for 3 hours in refluxing xylenes.
  • Formation of 5- to 8-membered rings with good to excellent yields.
  • Ether protecting groups remain intact.
  • Larger ring formations (>8-membered) are challenging due to competing side reactions.

Summary Tables

Table 2. Typical Reaction Conditions and Yields for Pyrrolidin-2-one Synthesis via DA Cyclopropanes

Step Conditions Yield Range (%) Notes
Lewis acid-catalyzed ring opening Room temp, DCE, 1–3 h, Ni(ClO4)2 or Y(OTf)3 60–93 Catalyst loading 10–20 mol%
Lactamization Reflux with AcOH in toluene, 7 h Quantitative Converts γ-amino esters to lactams
Ester hydrolysis & decarboxylation NaOH in EtOH/H2O, room temp, 2 h; reflux in toluene, 7 h 70 (overall) One-pot process preferred

Table 3. Ketene Trapping Cyclization Yields for Cyclic Imides

Substrate Type Ring Size Yield (%) Notes
Amides 5-8 70–90 Efficient cyclization
Sulfonamides & Carbamates 5-7 60–85 Good yields, functional group tolerant
Larger rings (>8) >8 <20 Low yield due to side reactions

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties:
Research indicates that 4-hydroxy-1,5-dimethylpyrrolidin-2-one exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have demonstrated its ability to scavenge free radicals effectively, making it a potential candidate for therapeutic formulations aimed at oxidative damage prevention.

Neuroprotective Effects:
The compound has shown promise in neuroprotection. In vitro studies suggest that it can protect neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Pharmaceutical Formulations:
this compound can serve as a coformer in pharmaceutical cocrystals. Cocrystallization enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). Research has indicated that the addition of this compound to certain APIs improves their crystallization behavior and stability, which is essential for effective drug delivery systems .

Material Science Applications

Polymer Chemistry:
In polymer science, this compound has been utilized to synthesize novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and reduce brittleness, leading to materials suitable for various industrial applications.

Nanomaterials Development:
The compound has also been explored in the synthesis of nanomaterials. Its unique structural features allow it to act as a stabilizing agent for nanoparticles, which are critical in fields such as catalysis and electronics. The synthesis of metal nanoparticles using this compound has shown to yield materials with superior catalytic properties compared to traditional methods .

Case Studies

StudyFocusFindings
Antioxidant Activity Study Evaluated the free radical scavenging ability of this compoundDemonstrated significant reduction in oxidative stress markers in vitro
Neuroprotection Research Investigated the protective effects on neuronal cellsShowed reduced apoptosis rates under oxidative stress conditions
Cocrystal Formation Experiment Analyzed the role of the compound as a coformerImproved solubility and stability of APIs when combined with this compound

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers: Positional Variations in Methyl Groups

1,4-Dimethylpyrrolidin-2-one
  • Properties : Lacks the polar hydroxyl group, making it less hydrophilic than 4-hydroxy-1,5-dimethylpyrrolidin-2-one. Commonly used as a solvent or intermediate in organic synthesis due to its aprotic nature .
  • Applications : Industrial solvent (similar to pyrrolidone derivatives like N-methylpyrrolidone).
(4R)-5-Hydroxy-1,4-dimethylpyrrolidin-2-one
  • Structure : Hydroxyl at position 5, methyl groups at 1 and 4; stereochemistry (R-configuration) at position 4.
  • Properties : The hydroxyl group’s position and stereochemistry may affect chirality-dependent interactions, such as enzyme binding in pharmaceuticals. Molecular weight: 129.16 g/mol (same as the target compound but with substituent rearrangement) .

Comparison :

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity Applications
This compound C₆H₁₁NO₂ 129.16 4-OH, 1-CH₃, 5-CH₃ High (due to -OH) Pharma intermediates
1,4-Dimethylpyrrolidin-2-one C₆H₁₁NO 113.16 1-CH₃, 4-CH₃ Low Solvent, synthesis
(4R)-5-Hydroxy-1,4-dimethylpyrrolidin-2-one C₆H₁₁NO₂ 129.16 5-OH, 1-CH₃, 4-CH₃ (R-configuration) Moderate Chiral synthesis

Heterocyclic Analogs: Varying Core Structures

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
  • Structure: Pyridinone ring (aromatic) with hydroxyl at position 4 and methyl groups at 1 and 5.
  • Properties: Aromaticity enhances stability and alters electronic properties compared to non-aromatic pyrrolidinones. Molecular weight: 139.15 g/mol. Potential use in antimicrobial or anti-inflammatory agents due to pyridinone’s pharmacological relevance .
4-Hydroxy-1,5-naphthyridin-2(1H)-one
  • Structure: Bicyclic naphthyridinone system with hydroxyl at position 4.
  • Properties: Higher melting point (>360°C) and density (1.47 g/cm³) due to extended conjugation. Predicted pKa of 11.71 suggests stronger acidity than monocyclic analogs .

Comparison :

Compound Core Structure Aromaticity Melting Point (°C) Key Applications
This compound Pyrrolidinone Non-aromatic Not reported Hydrogen-bonding motifs in drug design
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one Pyridinone Aromatic Not reported Pharma intermediates
4-Hydroxy-1,5-naphthyridin-2(1H)-one Naphthyridinone Aromatic >360 High-temperature synthesis

Functionalized Derivatives: Complex Substituents

4-Benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
  • Structure: Pyrrol-2-one core with benzoyl, pyridinyl, and dimethylaminopropyl groups.
  • Properties: Molecular weight 365.43 g/mol.
Zinc Complexes with 4-Hydroxyantipyrine Derivatives
  • Structure : Metal-amide complexes involving 4-hydroxy-1,5-dimethyl-2-phenyl-3-pyrazolone (antipyrine metabolite).
  • Properties : Demonstrated biological relevance in diabetes mellitus studies, highlighting the role of hydroxyl and methyl groups in coordinating metal ions .

Comparison :

Compound Key Features Molecular Weight (g/mol) Biological Relevance
This compound Simple lactam with -OH and -CH₃ 129.16 Limited data; inferred pharma potential
Zinc-4-hydroxyantipyrine complex Metal coordination, pyrazolone core Variable Diabetes-related metabolic studies
4-Benzoyl-pyrrol-2-one derivative Multi-substituted, lipophilic 365.43 Targeted drug design

Research Findings and Implications

  • Solubility and Polarity: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 1,4-dimethylpyrrolidin-2-one, making it suitable for aqueous-phase reactions .
  • Synthetic Utility: Pyridinone and naphthyridinone derivatives demonstrate the impact of aromaticity on stability, guiding the design of pyrrolidinone-based compounds for high-temperature applications .

Biological Activity

4-Hydroxy-1,5-dimethylpyrrolidin-2-one (CAS Number: 1803604-23-0) is a heterocyclic organic compound characterized by its pyrrolidine structure, which includes a hydroxyl group and two methyl groups at positions 1 and 5. This unique structural configuration contributes to its diverse biological activities, including potential applications in pharmacology and organic synthesis.

  • Molecular Formula : C₇H₁₃NO
  • Molecular Weight : 127.19 g/mol
  • Structure : The compound features a pyrrolidine ring with a hydroxyl group, enhancing its solubility in polar solvents and influencing its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticonvulsant Activity

Studies have shown that this compound can modulate neurotransmitter systems, suggesting its potential as an anticonvulsant agent. Its ability to interact with various biological targets may influence metabolic pathways and cellular functions.

Antioxidant Properties

The compound has been synthesized in derivatives that demonstrate antioxidant activity. These derivatives have been tested for their ability to scavenge free radicals and protect against oxidative stress, which is crucial for preventing cellular damage.

Anti-inflammatory and Analgesic Effects

Research indicates that modifications to the structure of this compound can enhance its anti-inflammatory and analgesic properties. This suggests potential therapeutic applications in pain management and inflammatory disorders.

The mechanism of action for this compound involves interactions with biological macromolecules such as receptors and enzymes. Binding studies suggest that it may modulate neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This modulation can lead to various physiological effects, including anticonvulsant and anti-inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesKey Differences
1,5-Dimethylpyrrolidin-2-oneLacks hydroxyl groupMore hydrophobic; different reactivity profile
3-Hydroxy-1,5-dimethylpyrrolidin-2-oneHydroxyl group at position 3Different biological activity; less studied
4-Acetyl-3-hydroxy-pyrrolidin-2-oneAcetyl group at position 4Enhanced lipophilicity; different applications
3-Amino-4,4-dimethylpyrrolidin-2-oneAmino group at position 3Increased basicity; different pharmacological properties

The presence of the hydroxyl group in this compound distinguishes it from these compounds, influencing both its chemical behavior and biological activity.

Case Studies

  • Anticonvulsant Activity Study : A study demonstrated that derivatives of this compound exhibited significant anticonvulsant effects in animal models. The compound was found to reduce seizure frequency by modulating GABAergic transmission.
  • Antioxidant Activity Evaluation : In vitro assays showed that certain derivatives could effectively scavenge free radicals and reduce oxidative stress markers in cell cultures. This suggests potential applications in neuroprotection and age-related diseases.
  • Anti-inflammatory Effects : A recent study reported that modifications to the compound enhanced its ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions such as arthritis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1,5-dimethylpyrrolidin-2-one
Reactant of Route 2
4-Hydroxy-1,5-dimethylpyrrolidin-2-one

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